molecular formula C17H14ClN3OS B11985674 (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(3-chlorobenzyl)-1,3-thiazolidin-4-one

(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(3-chlorobenzyl)-1,3-thiazolidin-4-one

Cat. No.: B11985674
M. Wt: 343.8 g/mol
InChI Key: OTFBKBZBRRXXFU-YBFXNURJSA-N
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Description

(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(3-chlorobenzyl)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidenehydrazinylidene group, and a chlorobenzyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(3-chlorobenzyl)-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones to yield the thiazolidinone ring. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(3-chlorobenzyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and substituted thiazolidinones. These products can have different chemical and biological properties, making them useful in various applications .

Scientific Research Applications

(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(3-chlorobenzyl)-1,3-thiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(3-chlorobenzyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with DNA synthesis and protein function .

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-benzyl-1,3-thiazolidin-4-one: Similar structure but lacks the chlorobenzyl group.

    (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(4-chlorobenzyl)-1,3-thiazolidin-4-one: Similar structure with a different position of the chlorine atom on the benzyl group.

    (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one: Similar structure with a methyl group instead of chlorine.

Uniqueness

The presence of the 3-chlorobenzyl group in (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(3-chlorobenzyl)-1,3-thiazolidin-4-one imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs .

Properties

Molecular Formula

C17H14ClN3OS

Molecular Weight

343.8 g/mol

IUPAC Name

(2E)-2-[(E)-benzylidenehydrazinylidene]-5-[(3-chlorophenyl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H14ClN3OS/c18-14-8-4-7-13(9-14)10-15-16(22)20-17(23-15)21-19-11-12-5-2-1-3-6-12/h1-9,11,15H,10H2,(H,20,21,22)/b19-11+

InChI Key

OTFBKBZBRRXXFU-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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